[1-methyl-5-(morpholinomethyl)-1H-pyrrol-3-yl](phenyl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been found to have significant antimicrobial activity. It has been used in the synthesis of new antibacterial agents that have a different mechanism of action from traditional antibiotics . This makes it a potential candidate for the development of new drugs to combat drug-resistant bacterial infections .
Antiviral Activity
Indole derivatives, which are part of the compound’s structure, have been reported to possess antiviral properties . They have been used in the synthesis of compounds that show inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives are also known to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation .
Anticancer Activity
The compound’s structure includes elements of both indole and pyrrole, both of which have been associated with anticancer activity . This suggests potential applications in the development of new anticancer drugs .
Antioxidant Activity
Some synthesized compounds related to the structure of the compound have been evaluated for antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role .
Inhibitor of Xanthine Oxidase Enzyme
The compound has been found to inhibit the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines in the body, and its inhibition can be useful in the treatment of conditions like gout .
Antifungal Activity
Indole derivatives have been reported to possess antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections .
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. Pyrrole derivatives are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain pyrrole rings are involved in pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and specific functional groups. The presence of a morpholine ring could potentially enhance solubility, affecting absorption and distribution .
properties
IUPAC Name |
[1-methyl-5-(morpholin-4-ylmethyl)pyrrol-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-12-15(17(20)14-5-3-2-4-6-14)11-16(18)13-19-7-9-21-10-8-19/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGWVOCMCNSNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN2CCOCC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-5-(morpholinomethyl)-1H-pyrrol-3-yl](phenyl)methanone |
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